molecular formula C5H10ClNO B1646370 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride CAS No. 396730-55-5

1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride

Cat. No.: B1646370
CAS No.: 396730-55-5
M. Wt: 135.59 g/mol
InChI Key: HHKLZHNGMVJOKU-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C(5)H({10})ClNO and a molecular weight of 135.59 g/mol It is a derivative of pyridine, characterized by the presence of a hydroxyl group and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 3-hydroxypyridine using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,6-tetrahydro-pyridin-3-ol. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 3-pyridone or 3-pyridinecarboxaldehyde.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of alkylated or acylated pyridine derivatives.

Scientific Research Applications

1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as neuroprotective effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrahydro-pyridin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity of receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound, lacking the hydroxyl group and hydrogenation.

    Piperidine: Fully saturated analog, lacking the double bonds present in pyridine.

    3-Hydroxypyridine: Similar structure but without the tetrahydro modification.

Uniqueness

1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride is unique due to its specific combination of a hydroxyl group and partial hydrogenation. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other pyridine derivatives.

Properties

IUPAC Name

1,2,3,6-tetrahydropyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h1-2,5-7H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKLZHNGMVJOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride
Reactant of Route 2
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride
Reactant of Route 3
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride
Reactant of Route 4
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride
Reactant of Route 5
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride
Reactant of Route 6
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride

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